molecular formula C14H21ClN2O2 B1378479 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1423033-22-0

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1378479
CAS No.: 1423033-22-0
M. Wt: 284.78 g/mol
InChI Key: NLKRSGKFEBNZKG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS 1423033-22-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C14H21ClN2O2 and a molecular weight of 284.78 g/mol , this piperazine derivative is characterized by its unique structure combining a phenoxyethoxy core with a piperazine group. This compound is of significant interest in medicinal chemistry and neuroscience research. Piperazine-based structures are frequently explored for their potential interaction with the central nervous system . Related phenoxyalkyl and phenoxyacetyl derivatives have been investigated as multitarget agents, with some showing promising profiles for the treatment of nervous system disorders such as neuropathic pain and epilepsy . The structural motif present in this compound suggests potential value as an intermediate or lead compound in the discovery of novel therapeutic agents, particularly for conditions involving sigma receptors or 5-HT 1A receptors, which are common targets in contemporary neuropharmacology research . The product is provided with detailed analytical information, including its SMILES notation (O=C(N1CCNCC1)COC2=CC(C)=CC(C)=C2.[H]Cl) for precise identification. It is intended for laboratory use by qualified researchers. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-12(2)9-13(8-11)18-10-14(17)16-5-3-15-4-6-16;/h7-9,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKRSGKFEBNZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenol and piperazine.

    Ether Formation: 3,5-dimethylphenol is reacted with an appropriate alkylating agent to form 3,5-dimethylphenoxyethanol.

    Amidation: The phenoxyethanol derivative is then reacted with piperazine to form the desired ethanone compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves several steps:

  • Starting Materials : 3,5-dimethylphenol and piperazine.
  • Ether Formation : Reaction of 3,5-dimethylphenol with an alkylating agent to form the ether.
  • Amidation : Reaction with piperazine to form the desired ethanone compound.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Chemistry

This compound serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : The ethanone moiety can be reduced to an alcohol.
  • Substitution Reactions : The phenoxy group can undergo electrophilic aromatic substitution.

Biology

Research indicates potential interactions with biological targets:

  • Investigated for its ability to modulate receptor activity due to the piperazine ring's structural properties.
  • Studies suggest that it may have applications in drug development targeting specific pathways in cellular processes.

Medicine

In pharmacological research, this compound is being explored for:

  • Therapeutic Uses : Potential as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.
  • Case Studies : Preliminary studies have shown promising results in animal models for anxiety and depression-related behaviors.

Industry

The compound is utilized in the development of new materials and chemical processes:

  • Used in the formulation of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Pharmacological Studies

Recent studies have assessed the pharmacological profile of this compound:

  • Study on Neurotransmitter Interaction : Investigated its binding affinity for serotonin receptors, indicating potential antidepressant effects.
  • Anxiety Model Testing : Animal studies demonstrated anxiolytic effects comparable to established medications.

Material Science Applications

Research has explored its use in developing novel polymers and coatings that leverage its unique chemical properties for enhanced performance.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
  • Molecular weight: Not specified, but the Fmoc-protected piperazine suggests use in peptide synthesis.
  • Key differences: The Fmoc group replaces the phenoxy-ethanone moiety, making it a building block for solid-phase peptide synthesis rather than a standalone bioactive agent .
  • Applications : Common in combinatorial chemistry for drug discovery.
(b) 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
  • Structural features: Contains a chloro-methylphenoxy group and a phenyl ethenesulfonyl substituent on piperazine.

Pyrazoline Derivatives from

Compounds 1h and 2h (1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines) share a dimethylphenyl group but differ in core structure:

Compound Molecular Weight Substituents Synthesis Method Potential Applications
Target Compound 284.78 3,5-Dimethylphenoxy Not reported Hypothetical CNS drug intermediate
1h (4-methoxy) 356.46 3,4-Dimethylphenyl, 4-methoxy Chalcone-hydrazine reaction Antimicrobial or anticancer (inferred from pyrazoline class)
2h (4-ethoxy) 370.48 3,4-Dimethylphenyl, 4-ethoxy Same as 1h Similar to 1h , with enhanced lipophilicity

Key distinctions :

  • Core heterocycle : Pyrazoline (5-membered ring) vs. piperazine (6-membered ring).
  • Substituent effects: Alkoxy groups (methoxy/ethoxy) in pyrazolines vs. dimethylphenoxy in the target compound. Alkoxy groups increase polarity, while dimethylphenoxy may enhance metabolic stability.

Ether-Linked Analogues from

Compounds like [2-(3,4-dimethoxyphenyl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride share ether or aromatic linkages but lack the piperazine-ketone scaffold. Their structural diversity highlights the target compound’s unique combination of a rigid phenoxy group and a flexible piperazine backbone .

Research Findings and Implications

  • Synthetic challenges : The target compound’s discontinued status suggests difficulties in synthesis or purification, contrasting with the well-documented pyrazoline derivatives in .
  • Property comparisons :
    • The target’s lower molecular weight (284.78 vs. 356–370 for pyrazolines) may improve blood-brain barrier penetration.
    • The hydrochloride salt enhances aqueous solubility, critical for in vitro assays .

Biological Activity

2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring linked to an ethanone moiety and a dimethylphenoxy group. Its molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2} with a molecular weight of approximately 248.32 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.

PropertyValue
Molecular FormulaC14H20N2O2C_{14}H_{20}N_{2}O_{2}
Molecular Weight248.32 g/mol
IUPAC NameThis compound
CAS Number1423033-22-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 3,5-dimethylphenol : This serves as the starting material.
  • Formation of the ether : The phenol is reacted with an alkylating agent to form a phenoxyethanol derivative.
  • Amidation : The phenoxyethanol is then reacted with piperazine to yield the ethanone compound.
  • Hydrochloride formation : Finally, treatment with hydrochloric acid produces the hydrochloride salt.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may influence mood and cognitive functions.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes related to neurotransmitter metabolism, potentially offering therapeutic benefits in neurological disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Activity : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Antidepressant-like Effects : Animal models have shown that this compound can produce antidepressant-like effects through its modulation of serotonin pathways .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Neuroprotective Studies : In vitro studies demonstrated that derivatives of piperazine compounds, including this one, can maintain mitochondrial function and cell viability under stress conditions .
  • Behavioral Assessments : Behavioral tests in rodents indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting anxiolytic properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-(3,5-Dimethylphenoxy)-1-(piperidin-1-yl)ethan-1-one hydrochloridePiperidine instead of piperazineSimilar receptor interaction but varied potency
2-(3,5-Dimethylphenoxy)-1-(morpholin-1-yl)ethan-1-one hydrochlorideMorpholine ringDifferent binding affinities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride?

Methodological Answer: The synthesis typically involves coupling a phenoxyacetone derivative with a piperazine moiety under optimized conditions. For example:

  • Step 1: React 3,5-dimethylphenol with chloroacetyl chloride to form the phenoxyacetone intermediate.
  • Step 2: Couple the intermediate with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours.
  • Step 3: Isolate the hydrochloride salt by acidification with HCl and recrystallize from ethanol/water.
    Key parameters include stoichiometric ratios (1:1.2 for phenoxyacetone:piperazine) and inert atmosphere to prevent oxidation. Yield optimization may require adjusting reaction time and solvent polarity .

Q. How should researchers confirm the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Confirm the presence of the 3,5-dimethylphenoxy group (aromatic protons at δ 6.7–7.1 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass (e.g., calculated for C₁₅H₂₁ClN₂O₂: [M+H]⁺ = 297.1365).
  • Elemental Analysis: Verify %C, %H, and %N against theoretical values (e.g., C 60.70%, H 7.12%, N 9.44%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Systematic optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for coupling efficiency.
  • Catalysis: Evaluate the role of base catalysts (e.g., K₂CO₃) in deprotonating piperazine to enhance reactivity.
  • Temperature Gradients: Perform reactions at 50°C, 70°C, and 90°C to identify ideal kinetic conditions.
  • Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to isolate high-purity product .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

  • Purity Variability: Validate compound purity via HPLC (>95%) before biological assays.
  • Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Structural Analogues: Compare activity with related compounds (e.g., ’s cholinesterase inhibitors) to identify pharmacophore contributions.
  • Mechanistic Studies: Use radioligand binding assays or molecular docking to confirm target engagement (e.g., serotonin or dopamine receptors) .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
  • Desiccation: Use silica gel packs to avoid moisture absorption, which can degrade the hydrochloride salt.
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., free piperazine or phenoxyacetone) .

Analytical and Application-Focused Questions

Q. What analytical methods are recommended for detecting impurities?

Methodological Answer:

  • HPLC-DAD: Use a C18 column with gradient elution (ACN/H₂O + 0.1% formic acid) to resolve impurities.
  • LC-MS: Identify low-abundance impurities via tandem MS fragmentation patterns.
  • Karl Fischer Titration: Quantify residual moisture, which may correlate with hydrochloride salt stability .

Q. How can this compound be applied in neuropharmacology studies?

Methodological Answer:

  • In Vitro Models: Test affinity for CNS targets (e.g., 5-HT₁A/2A receptors) using competitive binding assays (see ’s approach for flibanserin hydrochloride).
  • In Vivo Studies: Administer in rodent models (dose range: 1–10 mg/kg, i.p.) to assess cognitive effects, referencing protocols for similar cholinesterase modulators ().
  • Metabolic Profiling: Use liver microsomes to evaluate cytochrome P450-mediated metabolism and potential drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
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2-(3,5-Dimethylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.